molecular formula C39H40NO2PS B12505855 N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12505855
M. Wt: 617.8 g/mol
InChI Key: NYESSIWTNJZMIH-UHFFFAOYSA-N
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Description

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphanyl group, a xanthene core, and a sulfinamide moiety. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the xanthene core, followed by the introduction of the diphenylphosphanyl group. The final step involves the addition of the sulfinamide moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic activity. The sulfinamide moiety can interact with biological molecules, modulating their function. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfonamide
  • N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfide

Uniqueness

Compared to similar compounds, N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets, enhancing its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C39H40NO2PS

Molecular Weight

617.8 g/mol

IUPAC Name

N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C39H40NO2PS/c1-38(2,3)44(41)40(6)35(28-18-10-7-11-19-28)31-24-16-25-32-36(31)42-37-33(39(32,4)5)26-17-27-34(37)43(29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-27,35H,1-6H3

InChI Key

NYESSIWTNJZMIH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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